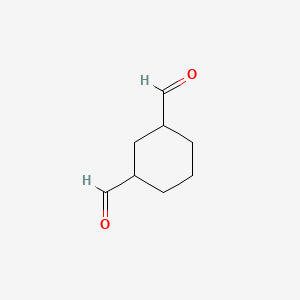
Cyclohexane-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two aldehyde groups are attached to the 1 and 3 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexane-1,3-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the hydroformylation of cyclohexene followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as rhodium complexes in hydroformylation reactions is common. The reaction conditions typically involve moderate temperatures and pressures to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols, resulting in cyclohexane-1,3-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,3-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of cyclohexane-1,3-dicarbaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can modify its structure and function.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexane-1,4-dicarbaldehyde
- Cyclohexane-1,2-dicarbaldehyde
- Cyclohexane-1,3-dimethanol
- Cyclohexane-1,3-dicarboxylic acid
Eigenschaften
CAS-Nummer |
55309-54-1 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
cyclohexane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-7-2-1-3-8(4-7)6-10/h5-8H,1-4H2 |
InChI-Schlüssel |
WHKHKMGAZGBKCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
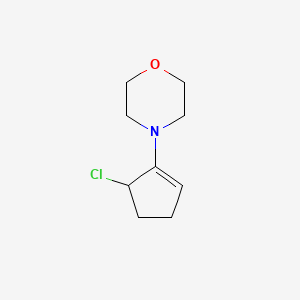
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
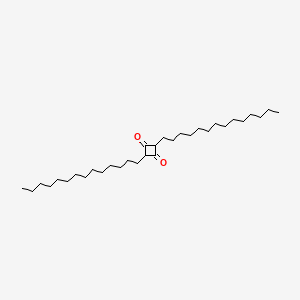
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
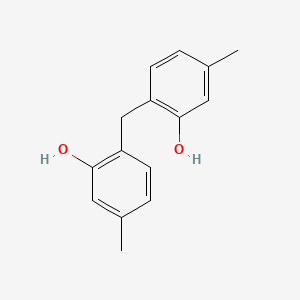
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
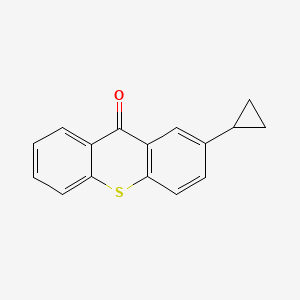
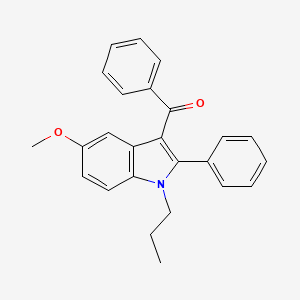
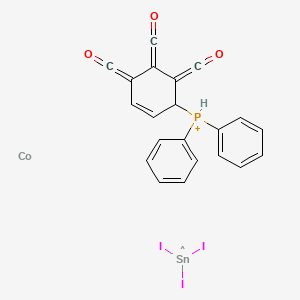
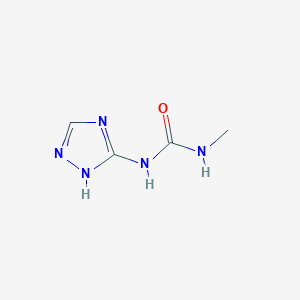
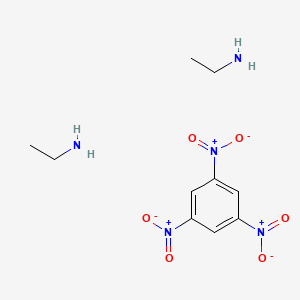
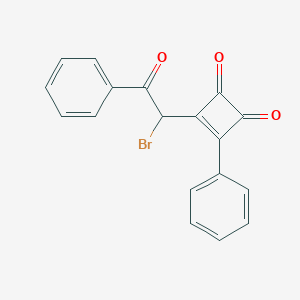
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
